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Compound of Interest

Compound Name: 3,3-Dimethylbutanenitrile

Cat. No.: B1195502 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the chemical structure,

bonding, and spectroscopic properties of 3,3-Dimethylbutanenitrile (tert-butylacetonitrile). It

includes a detailed examination of its molecular geometry, predicted spectroscopic data (¹H

NMR, ¹³C NMR, IR, and MS), and a representative synthetic protocol. All quantitative data is

summarized in structured tables, and key processes are visualized using diagrams to facilitate

understanding for professionals in organic synthesis and drug development.

Introduction
3,3-Dimethylbutanenitrile, also known as tert-butylacetonitrile, is a branched-chain aliphatic

nitrile. Its structure is characterized by a sterically hindered tert-butyl group attached to a

cyanomethyl moiety. This combination of a bulky alkyl group and a reactive nitrile functional

group makes it a valuable building block in organic synthesis.[1] The nitrile group can be readily

converted into other functional groups such as amines, carboxylic acids, and amides through

reactions like hydrolysis and nucleophilic additions, providing pathways to more complex

molecular architectures.[1] This document outlines the fundamental structural and bonding

characteristics of this compound.

Table 1: General and Physical Properties of 3,3-Dimethylbutanenitrile
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Property Value Reference

IUPAC Name 3,3-Dimethylbutanenitrile [2]

Synonym tert-Butylacetonitrile [1]

CAS Number 3302-16-7 [2]

Molecular Formula C₆H₁₁N [2]

Molecular Weight 97.16 g/mol [3]

Appearance Colorless liquid [1]

Boiling Point 106 °C [3]

Molecular Structure and Bonding
The chemical structure of 3,3-Dimethylbutanenitrile dictates its physical properties and

chemical reactivity. A detailed understanding of its bonding and geometry is crucial for

predicting its behavior in chemical reactions.

Lewis Structure and Valence Bond Theory
The molecule consists of a central quaternary carbon atom bonded to three methyl groups and

a methylene (-CH₂-) group. This methylene group is, in turn, bonded to the carbon of the nitrile

(-C≡N) functional group.

Hybridization:

The carbon atoms of the three methyl groups (-CH₃) and the central quaternary carbon

are all sp³ hybridized, resulting in tetrahedral geometry around each.

The methylene carbon (-CH₂-) is also sp³ hybridized.

The nitrile carbon and nitrogen atoms are sp hybridized, leading to a linear arrangement of

the C-C≡N atoms.

Bonding:
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The molecular framework is constructed from sigma (σ) bonds resulting from the overlap

of sp³-sp³ and sp³-s hybrid orbitals in the tert-butyl and methylene groups.

The bond between the methylene carbon and the nitrile carbon is formed from sp³-sp

orbital overlap.

The nitrile triple bond consists of one sigma (σ) bond (from sp-sp overlap) and two

orthogonal pi (π) bonds (from the overlap of unhybridized p-orbitals).

Caption: Bonding model of 3,3-Dimethylbutanenitrile.

Molecular Geometry and Bond Angles
The overall shape of the molecule is dictated by Valence Shell Electron Pair Repulsion

(VSEPR) theory.

The arrangement around the quaternary carbon is tetrahedral, with bond angles of

approximately 109.5°.

The C-C-N segment of the molecule is linear, with a bond angle of 180°.

Table 2: Predicted Quantitative Structural Data

Parameter Atom(s) Involved Predicted Value

Bond Length C-C (sp³-sp³) ~1.54 Å

C-C (sp³-sp) ~1.47 Å

C≡N ~1.16 Å

C-H ~1.09 Å

Bond Angle C-C(quat)-C ~109.5°

H-C-H ~109.5°

C-C≡N ~180°

Predicted Spectroscopic Analysis
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While experimental spectra are not readily available in public databases, the structure of 3,3-
Dimethylbutanenitrile allows for a reliable prediction of its key spectroscopic features.

Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by absorptions from the nitrile and alkyl C-H

bonds.

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹) Bond Description

2970-2870 cm⁻¹ C-H (sp³)
Strong, sharp alkane C-H

stretching

2260-2240 cm⁻¹ C≡N
Medium, sharp nitrile

stretching

1470-1450 cm⁻¹ C-H
Methylene and methyl

scissoring

1370 cm⁻¹ C-H
Characteristic bending for tert-

butyl group

Nuclear Magnetic Resonance (NMR) Spectroscopy
The high degree of symmetry in the tert-butyl group simplifies the NMR spectra.

¹H NMR: Two distinct signals are expected.

A singlet integrating to 9 protons for the chemically equivalent methyl groups of the tert-

butyl moiety.

A singlet integrating to 2 protons for the methylene group, shifted downfield by the

adjacent electron-withdrawing nitrile group.

¹³C NMR: Four signals are expected, corresponding to the four unique carbon environments.

Table 4: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
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Spectrum
Predicted
Chemical Shift
(δ)

Multiplicity Integration Assignment

¹H NMR ~1.1 ppm Singlet 9H -C(CH₃)₃

~2.3 ppm Singlet 2H -CH₂CN

¹³C NMR ~118 ppm - - -CN

~35 ppm - - -CH₂CN

~30 ppm - - -C(CH₃)₃

~28 ppm - - -C(CH₃)₃

Mass Spectrometry (MS)
Electron impact (EI) mass spectrometry would be expected to show the molecular ion and

characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragmentation Data

m/z Ion Description

97 [C₆H₁₁N]⁺• Molecular Ion (M⁺•)

82 [C₅H₈N]⁺
Loss of a methyl radical (•CH₃)

from the tert-butyl group

57 [C₄H₉]⁺

Loss of cyanomethyl radical

(•CH₂CN), forming a stable

tert-butyl cation

41 [C₂H₃N]⁺•
Likely fragment from cleavage

of the C2-C3 bond

Synthesis and Experimental Protocols
A standard and reliable method for the synthesis of 3,3-Dimethylbutanenitrile is via a

nucleophilic substitution (Sₙ2) reaction.
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Synthetic Pathway: Nucleophilic Substitution
The reaction involves treating a neopentyl halide (e.g., 1-bromo-2,2-dimethylpropane) with an

alkali metal cyanide (e.g., sodium cyanide) in a polar aprotic solvent like dimethyl sulfoxide

(DMSO). The steric hindrance of the neopentyl group makes this Sₙ2 reaction slower than for

unhindered primary halides, often requiring elevated temperatures.

Reaction Setup Reaction Workup Purification

Neopentyl Bromide
+ Sodium Cyanide

+ DMSO

Heat to 90-100°C
Stir for 12-24h

Cool and Quench
(H₂O)

Extract with
Diethyl Ether

Wash & Dry
(Brine, Na₂SO₄) Filter Drying Agent Solvent Evaporation Fractional Distillation Pure 3,3-Dimethylbutanenitrile

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 3,3-Dimethylbutanenitrile.

Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative procedure and should be performed by trained

personnel with appropriate safety precautions, especially when handling highly toxic cyanide

salts.

Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic

stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.

Reagents: To the flask, add sodium cyanide (NaCN, 1.2 eq) and 100 mL of anhydrous

dimethyl sulfoxide (DMSO).

Addition: Begin stirring the suspension and add 1-bromo-2,2-dimethylpropane (1.0 eq)

dropwise over 15 minutes.

Reaction: Heat the reaction mixture to 90-100 °C and maintain for 12-24 hours. Monitor the

reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
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Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into 200

mL of cold water.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether

(3 x 50 mL).

Washing: Combine the organic layers and wash with saturated aqueous sodium chloride

(brine, 2 x 50 mL).

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter,

and remove the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by fractional distillation under atmospheric pressure to

yield pure 3,3-Dimethylbutanenitrile.

Protocol: Spectroscopic Characterization
NMR Spectroscopy: Dissolve a small sample (~10-20 mg) of the purified product in

deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS). Acquire ¹H and

¹³C NMR spectra on a 400 MHz or higher spectrometer.

IR Spectroscopy: Place a drop of the neat liquid product between two sodium chloride (NaCl)

plates or use an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Scan from 4000 to 400 cm⁻¹.

Mass Spectrometry: Introduce a dilute solution of the product in a volatile solvent (e.g.,

methanol or dichloromethane) into a mass spectrometer via direct infusion or a GC-MS

system using electron impact (EI) ionization.

Conclusion
3,3-Dimethylbutanenitrile is a structurally simple yet synthetically important molecule. Its

architecture is defined by sp³ and sp hybridized carbon centers, leading to a combination of

tetrahedral and linear geometries. The presence of the sterically demanding tert-butyl group

influences its reactivity, while the nitrile moiety provides a versatile handle for chemical

transformations. The predicted spectroscopic data provides a clear fingerprint for its
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identification and characterization in a laboratory setting. This guide serves as a foundational

resource for scientists leveraging this compound in their research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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